![molecular formula C17H16N4O5S B2694346 1-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-4-((4-甲氧基苯基)磺酰)-1H-1,2,3-三唑-5-胺 CAS No. 1207044-65-2](/img/structure/B2694346.png)
1-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-4-((4-甲氧基苯基)磺酰)-1H-1,2,3-三唑-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H16N4O5S and its molecular weight is 388.4. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
已合成与“1-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-4-((4-甲氧基苯基)磺酰基)-1H-1,2,3-三唑-5-胺”相关的化合物,并评估了它们的抗菌潜力。Bektaş 等人 (2007) 对一些新型 1,2,4-三唑衍生物的合成和抗菌活性进行的研究强调了此类化合物对测试微生物具有良好或中等活性的潜力。这表明它们可用于开发新的抗菌剂 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007)。
酶抑制
研究还探讨了与“1-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-4-((4-甲氧基苯基)磺酰基)-1H-1,2,3-三唑-5-胺”结构相似的化合物的酶抑制特性。例如,Jiang 和 Hansen (2011) 研究了异靛三唑对半胱天冬酶-3(细胞凋亡中的重要酶)的抑制,表明此类化合物在控制细胞死亡过程中具有治疗潜力 (Jiang & Hansen, 2011)。
分子合成和反应性
各种研究证明了使用 1-磺酰基-1,2,3-三唑合成复杂分子结构的灵活性。Shi、Yu 和 Li (2015) 讨论了通过串联反应铑催化的 2,5-环氧苯并[f][1,4]噁杂七环的合成,展示了此类化合物在促进功能多样分子创建中的作用 (Shi, Yu, & Li, 2015)。此外,Culhane 和 Fokin (2011) 强调了磺酰基叠氮化物和 1-磺酰基-1,2,3-三唑的合成和反应性,表明它们作为铑氮乙烯基卡宾的前体的意义,后者是有机合成中的通用中间体 (Culhane & Fokin, 2011)。
属性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-methoxyphenyl)sulfonyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-24-12-3-5-13(6-4-12)27(22,23)17-16(18)21(20-19-17)11-2-7-14-15(10-11)26-9-8-25-14/h2-7,10H,8-9,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGCIASHMGGIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC4=C(C=C3)OCCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

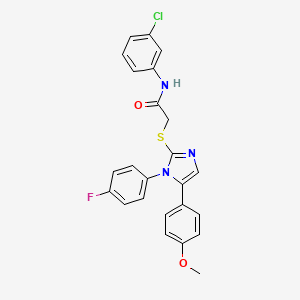
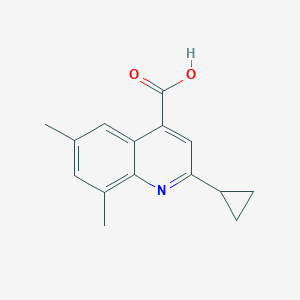
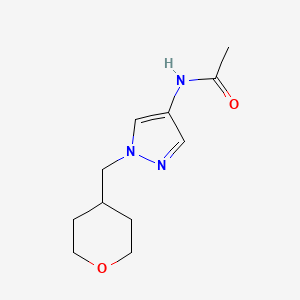
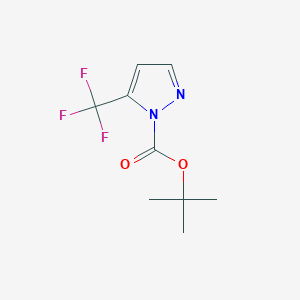
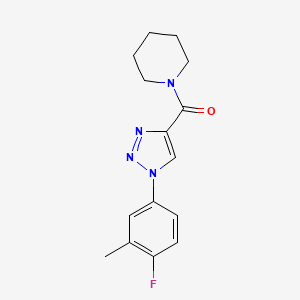
![3-Ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2694273.png)
![10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2694274.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2694276.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2694277.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2694279.png)
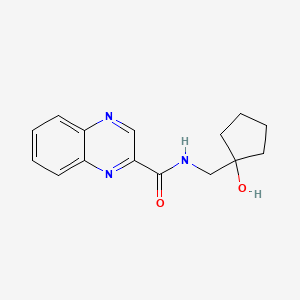
![(E)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2694281.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694282.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2694286.png)